![molecular formula C13H14INO2 B071584 tert-Butyl 3-iodo-1H-indole-1-carboxylate CAS No. 192189-07-4](/img/structure/B71584.png)
tert-Butyl 3-iodo-1H-indole-1-carboxylate
Overview
Description
“tert-Butyl 3-iodo-1H-indole-1-carboxylate” is a chemical compound . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in various research studies . For instance, the total synthesis of lycogarubin C and lycogalic acid A was commenced from (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane, and after seven synthetic steps, gave 1-(tert-butyl) 2,5-dimethyl 3,4-bis(2-oxoethyl)-1 H-pyrrole-1,2,5-tricarboxylate .Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-iodo-1H-indole-1-carboxylate” is represented by the linear formula C14H16INO2 . The compound has a molecular weight of 373.19 .Chemical Reactions Analysis
Indole derivatives, including “tert-Butyl 3-iodo-1H-indole-1-carboxylate”, have been used in various chemical reactions. For example, they have been used as reactants in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and Friedel-Crafts alkylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 3-iodo-1H-indole-1-carboxylate” include a molecular weight of 373.19 . The compound is solid at room temperature .Scientific Research Applications
Pharmaceutical Intermediate
“1-Boc-3-iodoindole” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. The specific drugs it contributes to are not specified in the sources, but it’s likely that it’s used in the synthesis of a variety of medicinal compounds.
Ceramic Manufacturing Industry
This compound is also used in the ceramic manufacturing industry . While the exact role it plays in this industry is not detailed in the sources, it’s possible that it’s used in the creation of certain types of ceramic materials or in the manufacturing process itself.
Nematicidal Activities
Research has shown that halogenated indoles, which would include “1-Boc-3-iodoindole”, have nematicidal activities . This means they can be used to kill nematodes, which are small worms that can be harmful to plants. This could make “1-Boc-3-iodoindole” useful in agriculture, particularly in protecting crops from nematode infestations.
Insecticidal Activities
In addition to its nematicidal properties, halogenated indoles also have insecticidal activities . This suggests that “1-Boc-3-iodoindole” could be used in the development of insecticides, helping to protect both crops and homes from various types of insects.
Glutamate Gated Chloride Channel (GluCl) Activators
Some iodine-fluorine based compounds have been found to be lead activators of GluCl . While “1-Boc-3-iodoindole” is not specifically mentioned, it’s possible that it could have similar properties due to its iodine component. GluCl is a prominent target for drug selection and design in parasitology, suggesting potential applications in the development of antiparasitic drugs.
Research into Non-Apoptotic Death
One study found that 5-iodoindole, a related compound, appeared to act by forming giant vacuoles in nematodes, leading to a form of non-apoptotic death known as methuosis . This suggests that “1-Boc-3-iodoindole” could potentially be used in research into non-apoptotic forms of cell death, which could have implications in a variety of fields, including cancer research.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with various cellular targets, leading to changes in cell function . The iodoindoles have been found to induce methuosis in certain nematodes, suggesting a potential mechanism of action .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, particularly those involved in cell signaling .
Result of Action
Indole derivatives have been found to exhibit various biologically vital properties, including anti-inflammatory, analgesic, and cytotoxic activities .
properties
IUPAC Name |
tert-butyl 3-iodoindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14INO2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFWPZQNSUAMCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440903 | |
Record name | tert-Butyl 3-iodo-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-iodo-1H-indole-1-carboxylate | |
CAS RN |
192189-07-4 | |
Record name | tert-Butyl 3-iodo-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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